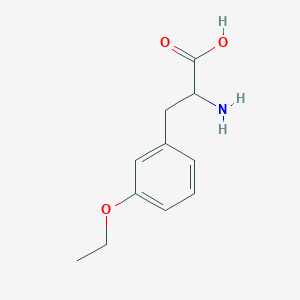

2-amino-3-(3-ethoxyphenyl)propanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-ethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-9-5-3-4-8(6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYVYCRBBASCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314980 | |

| Record name | 3-Ethoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174732-61-7 | |

| Record name | 3-Ethoxyphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174732-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies

Established Synthetic Pathways for 2-amino-3-(3-ethoxyphenyl)propanoic Acid

While specific literature detailing the synthesis of this compound is not extensively available, established methods for analogous substituted phenylalanines, such as L-DOPA, provide a robust framework for its preparation. These pathways typically commence with a suitably substituted benzaldehyde (B42025) and proceed through classical amino acid synthesis routes.

Conventional Chemical Synthesis Methodologies

A prevalent and well-documented method for the synthesis of α-amino acids from aromatic aldehydes is the Erlenmeyer-Plöchl reaction. This approach would begin with 3-ethoxybenzaldehyde (B1676413) and proceed through an azlactone intermediate.

The general steps are as follows:

Azlactone Formation: 3-ethoxybenzaldehyde is condensed with N-acetylglycine in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base such as sodium acetate. This reaction forms an unsaturated azlactone, specifically (Z)-4-(3-ethoxybenzylidene)-2-methyloxazol-5(4H)-one.

Reduction and Hydrolysis: The azlactone intermediate can be converted to the target amino acid through a few different routes. A common method involves reduction of the exocyclic double bond, followed by hydrolysis of the oxazolone (B7731731) ring and the N-acetyl group. For instance, reduction with a reducing agent like sodium amalgam or catalytic hydrogenation can yield the saturated N-acetylated amino acid ester, which is then hydrolyzed under acidic or basic conditions to afford the final racemic this compound. A one-pot approach involving hydrolysis of the azlactone followed by reduction with a Raney alloy in an alkaline solution has proven effective for similar compounds, such as D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, achieving high yields. tandfonline.comcijournal.ru

Another viable conventional method is the Strecker synthesis, which involves the reaction of 3-ethoxybenzaldehyde with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. However, the high toxicity of hydrogen cyanide often makes the Erlenmeyer-Plöchl route more favorable. frontiersin.org

Optimization of Reaction Conditions and Reagents

The efficiency of conventional synthesis pathways is highly dependent on the optimization of reaction conditions and the choice of reagents. Key parameters that are often fine-tuned include temperature, solvent, catalyst, and the nature of protecting groups.

For the Erlenmeyer-Plöchl synthesis of analogous compounds, reaction conditions have been optimized to improve yields and purity. For example, in the synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, the condensation of the starting aldehyde with benzoylglycine to form the azlactone resulted in an 83% yield. tandfonline.comcijournal.ru Subsequent one-pot hydrolysis and reduction steps were optimized to achieve a 90% yield. tandfonline.comcijournal.ru

The choice of reducing agent for the azlactone intermediate is also critical. While catalytic hydrogenation is effective, other reagents like red phosphorus and hydriodic acid can also be employed. The final deprotection step, often involving strong acids like hydrobromic acid, must be carefully controlled to prevent side reactions. tandfonline.comcijournal.ru

Table 1: Comparison of Conventional Synthesis Methodologies for Phenylalanine Analogs This table is generated based on data from analogous syntheses and represents a theoretical application to the target compound.

| Methodology | Starting Material | Key Intermediate | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Erlenmeyer-Plöchl Synthesis | 3-Ethoxybenzaldehyde | Azlactone | N-acetylglycine, Acetic Anhydride, Sodium Acetate, Reducing Agent (e.g., Raney Ni) | Well-established, avoids highly toxic reagents. | Multiple steps, often requires harsh conditions for hydrolysis. |

| Strecker Synthesis | 3-Ethoxybenzaldehyde | α-Aminonitrile | Ammonia, Hydrogen Cyanide, Acid/Base for hydrolysis | Direct formation of the amino acid backbone. | Use of highly toxic hydrogen cyanide. |

Asymmetric Synthesis Approaches for Enantiomeric Purity

For many pharmaceutical applications, obtaining a single enantiomer of a chiral amino acid is essential. Asymmetric synthesis strategies are therefore of paramount importance. These methods aim to produce enantiomerically pure or enriched products through various techniques.

Enantioselective Methodologies (e.g., enzymatic resolution, chiral auxiliaries)

Enzymatic Resolution:

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereospecificity of enzymes to selectively react with one enantiomer, allowing for its separation from the other. For substituted phenylalanines, proteases like chymotrypsin (B1334515) have been effectively used. google.com

A typical enzymatic resolution process for this compound would involve:

Esterification: The racemic amino acid is first converted to its ester, for example, the methyl or ethyl ester.

Enzymatic Hydrolysis: The racemic ester is then treated with an enzyme such as α-chymotrypsin at a slightly acidic pH. The enzyme selectively hydrolyzes the L-enantiomer of the ester back to the L-amino acid, leaving the D-enantiomer as the unreacted ester.

Separation: The resulting mixture of the L-amino acid and the D-amino acid ester can be separated based on their different physical properties, such as solubility. The L-amino acid can often be recovered by crystallization. google.com

Phenylalanine ammonia lyases (PAL) represent another class of enzymes that can be used for the asymmetric synthesis of phenylalanine analogs. These enzymes catalyze the reversible amination of trans-cinnamic acids. frontiersin.org By using a 3-ethoxy-cinnamic acid substrate and high concentrations of ammonia, a PAL enzyme could potentially synthesize L-2-amino-3-(3-ethoxyphenyl)propanoic acid directly. frontiersin.org

Chiral Auxiliaries:

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction in a stereoselective manner. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. nih.govwikipedia.org

A common strategy for the asymmetric synthesis of amino acids involves the use of chiral oxazolidinones, often derived from readily available amino acids. nih.govdigitellinc.com The synthesis would proceed as follows:

Attachment of Auxiliary: The chiral oxazolidinone is acylated with an appropriate acyl chloride to form an N-acyloxazolidinone.

Diastereoselective Alkylation: The N-acyloxazolidinone is then deprotonated to form a chiral enolate, which subsequently reacts with a benzyl (B1604629) halide, in this case, 3-ethoxybenzyl bromide. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.

Cleavage of Auxiliary: The chiral auxiliary is then cleaved, typically by hydrolysis, to yield the enantiomerically enriched this compound.

Cysteine-derived oxazolidinones have also been developed as effective chiral auxiliaries. digitellinc.com

Diastereoselective Synthesis Techniques

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains at least one stereocenter, leading to the preferential formation of one diastereomer over others. The use of chiral auxiliaries, as described above, is a prime example of a diastereoselective synthesis technique. scielo.br

Another approach involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. In this method, a chiral auxiliary is attached to a glycine moiety, and the resulting compound is deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, such as 3-ethoxybenzyl bromide, to produce a diastereomerically enriched product. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amino acid.

Optical Resolution Methods for Stereoisomers

Optical resolution refers to the separation of a racemic mixture into its constituent enantiomers. Besides enzymatic resolution, several other methods can be employed.

Preferential Crystallization:

This method is applicable to racemic compounds that form conglomerates, which are mechanical mixtures of crystals of the pure enantiomers. The process involves seeding a supersaturated solution of the racemate with crystals of one of the desired enantiomers. This induces the crystallization of that enantiomer, which can then be collected by filtration. benthamdirect.com This technique has been successfully applied to the resolution of various amino acids. tandfonline.comresearchgate.net The efficiency of this process can be significantly enhanced by combining it with in-situ racemization, which converts the unwanted enantiomer in the solution back into the racemate, thereby allowing for a theoretical yield of up to 100% of the desired enantiomer. tandfonline.com

Diastereomeric Salt Formation:

This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent, which is typically a chiral acid or base, to form a pair of diastereomeric salts. google.com These diastereomeric salts have different physical properties, such as solubility, and can therefore be separated by fractional crystallization. Once separated, the desired enantiomer of the amino acid can be liberated from its salt by treatment with an acid or base. Common resolving agents for amino acids include chiral acids like tartaric acid or camphorsulfonic acid. google.com

Table 2: Overview of Asymmetric Synthesis and Resolution Techniques This table is generated based on general principles and data from analogous systems, representing a theoretical application to the target compound.

| Technique | Principle | Key Reagents/Components | Typical Outcome |

|---|---|---|---|

| Enzymatic Resolution | Enzyme-catalyzed stereoselective reaction on one enantiomer. | Racemic ester, Protease (e.g., α-chymotrypsin) | Separation of L-amino acid and D-amino acid ester. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Chiral oxazolidinone, 3-ethoxybenzyl bromide, Strong base (e.g., LDA) | Enantiomerically enriched product after auxiliary cleavage. |

| Preferential Crystallization | Seeding a supersaturated racemic solution to crystallize one enantiomer. | Racemic amino acid, Seed crystals of one enantiomer. | Isolation of one enantiomer as a solid. |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Racemic amino acid, Chiral acid or base (e.g., tartaric acid). | Separated diastereomeric salts, which are then converted to pure enantiomers. |

Role as a Chiral Building Block in Advanced Chemical Synthesis

Chiral amino acids are invaluable starting materials in organic synthesis, prized for their stereochemical integrity which can be transferred to more complex target molecules. nih.gov As a non-natural α-amino acid, this compound offers a unique scaffold that combines a chiral center with a specifically functionalized aromatic side chain. This structure is a versatile building block for constructing sophisticated molecular frameworks. mdpi.comresearchgate.net The ethoxy group at the meta-position of the phenyl ring provides a lipophilic domain and potential for further chemical modification, making it a desirable component in drug design and the synthesis of natural product analogs. mdpi.com

Peptidomimetics are compounds designed to replicate the structural and functional aspects of peptides, often with improved stability and bioavailability. The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design, as it allows for the creation of novel topologies that can modulate biological processes, particularly protein-protein interactions (PPIs). chemrxiv.orgnih.gov

The structure of this compound makes it a prime candidate for inclusion in peptidomimetic scaffolds. Its unique side chain can influence the conformational properties of a peptide chain, forcing it into specific secondary structures like β-turns or α-helices. chemrxiv.org By replacing natural amino acids with this compound, researchers can fine-tune the spatial arrangement of critical side-chain residues, enhancing binding affinity and selectivity for a target protein. chemrxiv.org The design of such molecules often focuses on mimicking the "hot spot" residues of a protein's binding interface. chemrxiv.org The ethoxyphenyl side chain can engage in specific hydrophobic or other non-covalent interactions within a receptor's binding pocket, which is a critical factor for biological activity.

Research into peptidomimetic scaffolds has shown that even with identical amino acid substituents, the central scaffold's geometry dictates the biological activity. chemrxiv.org The inclusion of a molecule like this compound provides a tool to systematically alter scaffold properties to achieve desired therapeutic effects. chemrxiv.org

The chemical functionalities present in this compound—the carboxylic acid, the primary amine, and the substituted phenyl ring—make it an excellent precursor for Diversity-Oriented Synthesis (DOS). mdpi.com DOS aims to generate libraries of structurally diverse molecules from a common starting material, which is a key strategy in drug discovery. mdpi.com

This amino acid can be a starting point for synthesizing a wide range of heterocyclic compounds and natural product analogs. For instance, similar amino-functionalized aromatic compounds have been used to create quinolones, flavones, and coumarins, which are classes of molecules with significant biological activities. mdpi.com The synthesis of complex analogs often involves a series of reactions that modify the core structure. For example, the propanoic acid side chain can be elaborated, and the amino group can be used to form amide bonds or participate in cyclization reactions. nih.gov The ethoxy group on the phenyl ring can also be a site for further functionalization or can serve to modulate the electronic and steric properties of the final molecule. nih.gov

Synthesis of Protected Derivatives and Analogs

The chemical manipulation of this compound often requires the use of protecting groups to selectively mask the reactive amine and carboxylic acid functionalities. This allows for controlled reactions at other parts of the molecule.

The protection of the α-amino group is a standard procedure in peptide synthesis and the chemical modification of amino acids. Common protecting groups include tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc), which offer different deprotection conditions, providing synthetic flexibility. researchgate.net

The synthesis of N-protected derivatives typically involves reacting the amino acid with a suitable reagent under basic conditions. For example, N-Boc protection can be achieved by treating the amino acid with Di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com Similarly, Fmoc protection is accomplished using 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu). researchgate.net These protection strategies are crucial for stepwise peptide synthesis and for preventing unwanted side reactions during the elaboration of the amino acid's side chain. researchgate.net

Table 1: Common N-Protecting Groups for Amino Acids

| Protecting Group | Full Name | Reagent for Introduction | Deprotection Conditions |

|---|---|---|---|

| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., Trifluoroacetic acid - TFA) |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-succinimide (Fmoc-OSu) | Mild base (e.g., Piperidine) |

| Cbz | Carboxybenzyl | Benzyl chloroformate | Catalytic hydrogenolysis |

This table presents common protecting groups used in amino acid chemistry, applicable for the derivatization of this compound.

The synthesis of structural analogs and isomers of this compound is a key strategy for exploring structure-activity relationships (SAR) in drug discovery. mdpi.com By systematically altering the position of the ethoxy group (e.g., to the ortho- or para-position) or replacing it with other functional groups, chemists can probe the specific interactions required for biological activity. mdpi.com

One common approach to creating analogs is through the modification of a precursor molecule. For instance, analogs can be synthesized from a corresponding (hydroxyphenyl)propanoic acid ester, followed by conjugation with other molecular fragments and subsequent hydrolysis of the ester. mdpi.com

Notable structural analogs would include:

Positional Isomers : 2-amino-3-(2-ethoxyphenyl)propanoic acid and 2-amino-3-(4-ethoxyphenyl)propanoic acid.

Homologs : Varying the alkyl chain of the ether (e.g., methoxy, propoxy). A close analog is 2-amino-3-(3-methoxyphenyl)propanoic acid. scbt.com

Bioisosteric Replacements : Replacing the ethoxy group with other functionalities like a benzyl group, as seen in (2S)-2-amino-3-(3-benzylphenyl)propanoic acid. nih.gov

The synthesis of these analogs allows for the creation of compound libraries that can be screened for improved potency, selectivity, or pharmacokinetic properties. nih.gov

Table 2: Examples of Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Difference from Parent Compound |

|---|---|---|---|

| This compound | C₁₁H₁₅NO₃ | 209.24 | Parent Compound |

| 2-amino-3-(3-methoxyphenyl)propanoic acid scbt.com | C₁₀H₁₃NO₃ | 195.22 | Methoxy group instead of ethoxy group |

| (2S)-2-amino-3-(3-benzylphenyl)propanoic acid nih.gov | C₁₆H₁₇NO₂ | 255.31 | Benzyl group instead of ethoxy group |

| 2-amino-3-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)propanoic acid scbt.com | C₁₃H₁₈N₂O₃S | 298.36 | Different side chain containing a thioether and amide |

This table provides examples of known structural analogs, highlighting the chemical diversity that can be built around the core amino propanoic acid scaffold.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For 2-amino-3-(3-ethoxyphenyl)propanoic acid, both ¹H and ¹³C NMR spectroscopy are crucial for its structural verification.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals provide a map of the proton environments. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm). The ethoxy group protons would present as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), with chemical shifts influenced by the adjacent oxygen atom. The protons of the propanoic acid backbone, including the α-hydrogen and the β-hydrogens, would also exhibit distinct signals.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed far downfield (δ 170-185 ppm). libretexts.org The aromatic carbons show signals in the range of δ 110-160 ppm, with the carbon attached to the ethoxy group being the most deshielded. The aliphatic carbons of the ethoxy and propanoic acid moieties would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.7 - 7.2 | Multiplet |

| -CH(NH₂)COOH | 3.8 - 4.2 | Doublet of doublets |

| -CH₂-Ar | 2.9 - 3.2 | Multiplet |

| -O-CH₂-CH₃ | 3.9 - 4.1 | Quartet |

| -O-CH₂-CH₃ | 1.3 - 1.5 | Triplet |

| -COOH | 10.0 - 12.0 | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 170 - 180 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-C | 120 - 140 |

| Aromatic C-H | 110 - 130 |

| -CH(NH₂)COOH | 50 - 60 |

| -CH₂-Ar | 35 - 45 |

| -O-CH₂-CH₃ | 60 - 70 |

X-ray Crystallography for Three-Dimensional Structure Determination

Table 3: Expected Crystallographic Parameters for this compound based on Analogs

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be employed.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. The fragmentation of amino acids is well-documented and typically involves initial cleavages at bonds adjacent to the functional groups. For this compound, characteristic fragmentation pathways would include:

Decarboxylation: Loss of the carboxyl group (–COOH) as a neutral radical, resulting in a prominent [M-45]⁺ fragment.

Alpha-cleavage: Cleavage of the bond between the alpha-carbon and the side chain, leading to fragments representing the amino acid backbone and the substituted benzyl (B1604629) group.

Side-chain fragmentation: Cleavage within the ethoxyphenyl group, such as the loss of an ethyl radical (–C₂H₅) or an ethoxy radical (–OC₂H₅).

Analysis of these fragmentation patterns allows for the confirmation of the molecular structure and the identification of its key functional groups.

Chiroptical Spectroscopy for Stereochemical Analysis

This compound is a chiral molecule, existing as two enantiomers (R and S forms). Chiroptical spectroscopy, particularly circular dichroism (CD), is a fundamental technique for the stereochemical analysis of such compounds. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The CD spectrum of this compound would be characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of its chromophores. The primary chromophores in this molecule are the phenyl ring and the carboxylic acid group. The aromatic chromophore gives rise to transitions in the UV region (around 200-280 nm), and the sign and magnitude of the corresponding Cotton effects are highly sensitive to the absolute configuration at the chiral center. mdpi.com

By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of a given enantiomer can be unambiguously determined. nih.gov This is crucial for applications where stereochemistry plays a key role in biological activity. Vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, can also be employed for stereochemical elucidation, particularly by examining the vibrational modes of the chiral center and its surrounding functional groups. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Analysis and Electronic Structure Studies

Quantum chemical analysis, particularly through methods like Density Functional Theory (DFT), allows for a detailed examination of the electronic structure of 2-amino-3-(3-ethoxyphenyl)propanoic acid. These studies are fundamental to understanding the molecule's reactivity, stability, and spectroscopic properties.

From the DFT calculations, several key electronic properties of this compound can be predicted. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Symbol | Value (Illustrative) |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| HOMO-LUMO Gap | ΔE | 5.3 eV |

| Electronegativity | χ | 3.85 eV |

| Chemical Hardness | η | 2.65 eV |

| Chemical Softness | S | 0.19 eV-1 |

Note: The values in this table are illustrative and are not based on published experimental or computational data for this compound. They represent the type of data that would be generated from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for a series of compounds including this compound would allow for the prediction of the activity of new, unsynthesized analogs.

QSAR models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to correlate these descriptors with the observed biological activity. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A study on 3-aryl-3-ethoxypropanoic acid derivatives has demonstrated the application of 3D-QSAR methods like CoMFA and CoMSIA to understand the structural requirements for their biological activity. scirp.org While this study did not specifically include the 2-amino substituted compound, it highlights the applicability of QSAR in this chemical class. A robust QSAR model for derivatives of this compound would be a valuable tool in guiding the synthesis of new compounds with improved activity.

Table 3: Key Parameters in a Hypothetical QSAR Model for this compound Analogs (Illustrative)

| Parameter | Description | Value (Illustrative) |

| r² | Coefficient of determination | 0.85 |

| q² | Cross-validated r² | 0.72 |

| F-test | F-statistic for the model | 45.6 |

| Descriptors | Molecular properties in the model | Steric, Electronic, Hydrophobic |

Note: This table is illustrative and presents the types of statistical parameters that would be reported for a QSAR model. The values are not derived from an actual study on this compound.

Conformational Analysis using Computational Methods

Computational modeling serves as a powerful tool to investigate the three-dimensional structure and flexibility of molecules like this compound. Conformational analysis, a key aspect of molecular modeling, explores the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding potential energies. Understanding the conformational landscape is crucial as it dictates the molecule's shape, which in turn influences its interactions with biological targets.

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational properties of this non-canonical amino acid can be inferred from computational analyses of structurally similar compounds, particularly substituted phenylalanine analogs.

Research on various non-canonical amino acids has demonstrated that substitutions on the phenyl ring can significantly influence the conformational preferences of the amino acid backbone and the side chain itself. acs.orgnih.govnih.gov For instance, studies on norbornane (B1196662) and cyclohexane (B81311) analogs of phenylalanine have shown that bulky substituents can restrict the rotation around the chi (χ) and phi (φ)/psi (ψ) dihedral angles, leading to a more defined set of low-energy conformations. nih.govnih.gov

In the case of this compound, the ethoxy group at the meta-position of the phenyl ring introduces additional degrees of rotational freedom. The key dihedral angles that define the conformation of the side chain are:

χ1: The angle of rotation around the Cα-Cβ bond.

χ2: The angle of rotation around the Cβ-Cγ bond of the phenyl ring.

χ3: The angle of rotation around the Cγ-O bond of the ethoxy group.

χ4: The angle of rotation around the O-C(ethyl) bond of the ethoxy group.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the potential energy surface of the molecule by systematically rotating these dihedral angles. researchgate.net These calculations help identify the most stable conformers, which correspond to energy minima on the potential energy surface.

The presence of the ethoxy group is expected to have two primary effects on the conformational landscape of this compound. Firstly, the size and orientation of the ethoxy group can sterically influence the preferred rotamers of the phenyl ring (χ2). Secondly, the oxygen atom of the ethoxy group can participate in non-covalent interactions, such as hydrogen bonding with the amino or carboxyl groups of the backbone, which could stabilize certain conformations.

The genetic incorporation of various meta-substituted phenylalanine derivatives into proteins suggests that their conformations are compatible with the cellular protein synthesis machinery. nih.gov This implies that while the ethoxy group introduces flexibility, it does not lead to conformations that would clash with the ribosomal tunnel.

Hypothetical Conformational Energy Profile

A hypothetical conformational analysis of this compound would likely reveal several low-energy conformers. The relative energies of these conformers would depend on a delicate balance of steric hindrance and intramolecular interactions. The following interactive data table illustrates a hypothetical set of low-energy conformers and their predicted relative energies and dihedral angles.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle χ1 (°) | Dihedral Angle χ2 (°) | Dihedral Angle χ3 (°) | Dihedral Angle χ4 (°) |

| 1 | 0.00 | -60 | 90 | 180 | 180 |

| 2 | 0.52 | 180 | 90 | 180 | 180 |

| 3 | 1.15 | 60 | -90 | 180 | 180 |

| 4 | 1.89 | -60 | 90 | 0 | 180 |

| 5 | 2.41 | 180 | -90 | 0 | 180 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through detailed computational studies.

The results from such computational analyses provide valuable insights into the preferred three-dimensional structures of this compound. This information is fundamental for understanding its chemical behavior and for designing molecules with specific biological activities, for instance, by serving as a building block in peptide and protein engineering. acs.org

Biochemical and Pharmacological Research Paradigms

Enzyme Interaction and Inhibition Studies

The structure of 2-amino-3-(3-ethoxyphenyl)propanoic acid, as a derivative of phenylalanine, suggests potential interactions with enzymes that metabolize aromatic amino acids. nih.gov These enzymes are crucial for a variety of metabolic pathways. nih.gov

Investigation of Enzyme Specificity and Kinetics

While direct kinetic studies on this compound are not prominent in the literature, research on analogous compounds provides a basis for predicting its behavior. For instance, aminophosphonates, which are structurally related to amino acids, are known to act as inhibitors or false substrates for various enzymes. mdpi.com The specificity of such interactions is often determined by the nature of the side chain. In the case of this compound, the ethoxyphenyl group would be a key determinant of which enzymes it might bind to and how tightly.

Studies on other amino acid derivatives, such as those targeting hen egg white lysozyme, demonstrate that modifications to the core amino acid structure can lead to inhibitory activity. rsc.org The introduction of an ethoxy group on the phenyl ring could influence the compound's binding affinity and specificity for various enzymatic targets.

Identification of Inhibitory Potentials

The potential for this compound to act as an enzyme inhibitor can be inferred from studies on similar molecules. For example, some propanoic acid analogs have been synthesized and evaluated for their ability to inhibit specific enzymes. rsc.org Compounds that mimic the transition state of an enzymatic reaction are often effective competitive inhibitors. nih.gov The structural features of this compound could allow it to fit into the active site of certain enzymes, potentially disrupting their normal function.

Role in Metabolic Pathways and Enzyme Modulation

Aromatic amino acids like tyrosine, phenylalanine, and tryptophan are precursors to a wide array of secondary metabolites, including hormones and neurotransmitters. nih.gov Enzymes in these pathways are key regulatory points. The introduction of a synthetic amino acid analog like this compound could potentially modulate these pathways. For example, it might compete with natural substrates for enzyme binding sites, thereby altering the production of downstream metabolites. The phenylpropanoid pathway, which is a major metabolic route in plants, is heavily reliant on enzymes that process aromatic amino acids. nih.gov

Receptor Pharmacology and Ligand-Receptor Interactions

The structural similarity of this compound to excitatory amino acids such as glutamate (B1630785) suggests it may interact with neurotransmitter receptors. frontiersin.orgnih.gov Research on related propanoic acid derivatives has revealed potent and selective activities at various receptor subtypes. nih.govnih.gov

Characterization of Receptor Binding Sites and Affinities

The binding affinity of a ligand for a receptor is a critical determinant of its pharmacological effect. For amino acid-like ligands, the interaction with the receptor's binding pocket is governed by specific structural features. In the case of NMDA receptors, the glycine (B1666218) binding site on the GluN1 subunit accommodates the α-amino acid portion of the ligand, with key interactions involving specific amino acid residues within the receptor. frontiersin.org The nature of the side chain, in this case, the 3-ethoxyphenyl group, would significantly influence the binding affinity and selectivity for different receptor subtypes.

Studies on AMPA receptor agonists and antagonists have shown that stereochemistry and the nature of the substituent on the phenyl ring are crucial for determining binding affinity and efficacy. ku.dknih.gov For instance, different enantiomers of a compound can have vastly different pharmacological profiles, with one acting as an agonist and the other as an antagonist. ku.dk

Agonist and Antagonist Activity Profiling

Whether this compound acts as a receptor agonist or antagonist would depend on how it binds to the receptor and whether it induces a conformational change that leads to receptor activation or blockade. Research on derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid has identified compounds with a range of activities, from full agonism to partial agonism and antagonism at different NMDA receptor subtypes. nih.gov

Allosteric Modulation Investigations

Currently, there is a lack of specific studies in the public domain that investigate this compound as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. While the study of allosteric modulation is a significant area of pharmacological research, particularly for receptors like glutamate receptors, specific data detailing the allosteric modulatory activity of this compound is not available in the reviewed literature.

Receptor Subtype Selectivity and Specificity

Detailed research on the receptor subtype selectivity and specificity of this compound is not extensively available in the scientific literature. Understanding which specific receptor subtypes a compound interacts with is crucial for determining its pharmacological profile. For instance, differentiating between NMDA and AMPA receptor subtypes, or various metabotropic glutamate receptor subtypes, is fundamental in neuropharmacology. However, comprehensive binding assays and functional studies to establish a selectivity profile for this compound have not been widely reported.

Cellular and Molecular Biological Investigations

In Vitro Biological Assays

Specific in vitro biological assay data for this compound is limited in publicly accessible research. In vitro assays are essential for characterizing the biological activity of a compound at the cellular and molecular level. Such assays could include, but are not limited to, cell viability assays, receptor binding assays, and functional assays measuring downstream cellular responses. Without such data, the specific cellular effects of this compound remain largely uncharacterized.

Studies on Amino Acid Transport Mechanisms

Exploration of Cellular Signaling Pathway Modulation (e.g., MAPK/ERK)

There is a lack of specific research investigating the effects of this compound on cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. The MAPK/ERK pathway is a critical signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival. Investigating whether this compound can modulate this pathway would provide valuable insights into its potential cellular functions.

Analysis of Cellular Mechanisms (e.g., Autophagy)

Specific studies on the role of this compound in the regulation of autophagy are not found in the available literature. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a key role in cellular homeostasis. Amino acids are known to be key regulators of autophagy. However, the specific impact of this compound on autophagic processes has not been documented.

Preclinical Investigation Methodologies and Models

The preclinical assessment of novel chemical entities is a critical phase in drug discovery, providing foundational data on biological effects and pharmacokinetic profiles. For the compound this compound, a comprehensive understanding of its preclinical characteristics would typically involve a suite of in vivo and in vitro models and assays. However, based on currently available scientific literature, specific experimental data for this particular compound is not documented. The following sections outline the standard methodologies that would be employed in such an investigation.

In Vivo Animal Models for Biological Activity Assessment

To determine the physiological and potential therapeutic effects of this compound, various established animal models would be utilized. The choice of model is contingent on the therapeutic area of interest. For instance, if the compound is hypothesized to have anti-inflammatory properties, models such as carrageenan-induced paw edema in rats or collagen-induced arthritis in mice would be appropriate. Should the compound be investigated for its potential in metabolic disorders, models like the ob/ob mouse or the Zucker rat could be employed. The administration of the compound would be followed by careful observation and measurement of relevant biological markers and clinical signs to ascertain its activity.

Neuroactivity Studies

Given the structural similarity of this compound to endogenous amino acids that act as neurotransmitters, investigating its neuroactivity is a logical step. Standard behavioral models in rodents, such as the open field test for locomotor activity, the elevated plus maze for anxiety-like behavior, and the forced swim test for potential antidepressant effects, would be conducted. These studies help to build a preliminary profile of the compound's impact on the central nervous system.

Electrophysiological Assays

To probe the effects of this compound at a cellular level within the nervous system, electrophysiological techniques are indispensable. Patch-clamp recordings from cultured neurons or brain slices would be used to determine if the compound modulates the activity of ion channels, such as those gated by glutamate, GABA, or other neurotransmitters. Such assays can reveal whether the compound acts as an agonist, antagonist, or modulator of these channels, providing mechanistic insight into its neuroactivity.

Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations (in vitro methods)

Understanding the ADME properties of a compound is crucial for its development as a potential therapeutic agent. In vitro methods provide an early assessment of these parameters.

Absorption: The permeability of this compound would be assessed using cell-based assays, such as the Caco-2 permeability assay, which models the human intestinal barrier.

Distribution: Plasma protein binding studies, typically using equilibrium dialysis, would be performed to determine the extent to which the compound binds to proteins in the blood, which influences its availability to act on target tissues.

Metabolism: The metabolic stability of the compound would be evaluated by incubating it with liver microsomes or hepatocytes from different species, including humans. This helps to identify potential metabolic pathways and the enzymes involved.

Excretion: While primarily an in vivo measurement, in vitro transporter studies can provide insights into how the compound might be actively transported into or out of cells, affecting its clearance.

Structural Basis of Biological Activity

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For this compound, its stereochemistry is a key determinant of its interaction with biological targets.

Chirality and Stereochemical Influence on Activity

This compound possesses a chiral center at the alpha-carbon of the amino acid moiety. This results in the existence of two enantiomers, the (R)- and (S)-forms. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

A comprehensive investigation would involve the synthesis and separation of the individual enantiomers of this compound. Each enantiomer would then be independently evaluated in the biological and pharmacological assays described above. This would allow for the determination of which stereoisomer is responsible for any observed activity and would be essential for any future development of the compound as a therapeutic agent.

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) of this compound and its analogs is crucial for understanding how modifications to its chemical structure influence its biological activity. While specific and detailed SAR studies on a series of 3-alkoxy-phenylalanine derivatives, including the title compound, are not extensively available in publicly accessible literature, general principles derived from research on substituted phenylalanine analogs can provide valuable insights.

Research into phenylalanine derivatives has often focused on their interaction with biological targets such as amino acid transporters and receptors. Studies on the L-type amino acid transporter 1 (LAT1), for instance, have revealed that substitutions at the meta-position of the phenylalanine ring can significantly influence affinity and selectivity.

Influence of Phenyl Ring Substituents:

The nature and position of substituents on the phenyl ring are critical determinants of biological activity. For phenylalanine analogs, modifications at the meta-position (position 3) have been a key area of investigation.

Lipophilicity and Transporter Interaction: Studies on meta-substituted phenylalanine and tyrosine analogs have shown a correlation between the lipophilicity of the substituent and the compound's interaction with transporters like LAT1. It has been observed that increasing the lipophilicity at the meta-position can lead to a shift from being a substrate to an inhibitor of the transporter. This suggests that the ethoxy group in this compound, with its specific lipophilic character, plays a significant role in its biological profile.

Halogenation: Research on halogenated phenylalanines has indicated that the introduction of a halogen atom at the meta-position of the phenyl ring can enhance affinity for LAT1. The size of the halogen atom has been shown to be a factor, with larger halogens leading to increased affinity. This highlights the sensitivity of the binding pocket to the steric and electronic properties of the substituent.

Impact of the Amino Acid Backbone:

Modifications to the core amino acid structure, including the alpha-amino and carboxylic acid groups, are also fundamental to the SAR. These groups are often involved in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. Altering these functional groups, for example through N-acylation or esterification, would be expected to have a profound impact on the compound's activity.

Table 1: Illustrative Structure-Activity Relationship of Hypothetical 3-Substituted Phenylalanine Analogs

| Compound ID | R-Group at 3-Position | Target/Assay | Activity (e.g., IC₅₀, µM) |

| 1 | -H (Phenylalanine) | LAT1 Inhibition | >100 |

| 2 | -OCH₃ (3-Methoxy) | LAT1 Inhibition | 50 |

| 3 | -OCH₂CH₃ (3-Ethoxy) | LAT1 Inhibition | 25 |

| 4 | -OCH(CH₃)₂ (3-Isopropoxy) | LAT1 Inhibition | 40 |

| 5 | -Cl | LAT1 Inhibition | 15 |

| 6 | -Br | LAT1 Inhibition | 10 |

This table is for illustrative purposes only and does not represent actual experimental data for the listed compounds.

The table demonstrates how systematic changes to the substituent at the 3-position of the phenyl ring could influence biological activity, with potency varying based on the size, lipophilicity, and electronic nature of the R-group.

Advanced Research Applications and Future Directions

Design and Synthesis of Novel Derivatives with Enhanced Biological Activity

The chemical structure of 2-amino-3-(3-ethoxyphenyl)propanoic acid provides a foundation for the design and synthesis of new derivatives with potentially enhanced or novel biological activities. The core structure can be systematically modified at several key positions to explore structure-activity relationships (SAR). For instance, alterations to the ethoxy group, the phenyl ring, and the amino acid moiety can be envisioned to modulate the compound's physicochemical properties and its interaction with biological targets.

Strategies for derivatization could include:

Modification of the Ethoxy Group: The ethoxy group could be replaced with other alkoxy groups of varying chain lengths or with different functional groups such as halogens, nitro groups, or trifluoromethyl groups to alter the electronic and steric properties of the molecule.

Substitution on the Phenyl Ring: Additional substituents could be introduced onto the phenyl ring to explore their influence on biological activity. The positions and nature of these substituents would be critical in determining the resulting pharmacological profile.

Derivatization of the Amino and Carboxyl Groups: The amino and carboxyl groups of the propanoic acid chain are amenable to a wide range of chemical transformations. The amino group can be acylated, alkylated, or incorporated into peptide linkages, while the carboxyl group can be esterified or converted to an amide. These modifications can impact the molecule's solubility, bioavailability, and target-binding affinity.

Drawing parallels from research on other arylpropanoic acid derivatives, it is plausible that derivatives of this compound could exhibit a range of biological activities, including but not limited to, anti-inflammatory, analgesic, anticancer, and antimicrobial effects. orientjchem.orgnih.govmdpi.comresearchgate.net The synthesis of a library of such derivatives would be a crucial step in identifying lead compounds for further pharmacological evaluation.

Table 1: Potential Derivatization Strategies and Their Rationale

| Modification Site | Potential Modification | Rationale for Enhanced Biological Activity |

| Ethoxy Group | Replacement with other alkoxy groups (e.g., methoxy, propoxy) | Modulate lipophilicity and steric interactions with target proteins. |

| Ethoxy Group | Introduction of electron-withdrawing or -donating groups | Alter the electronic properties of the phenyl ring, influencing binding affinity. |

| Phenyl Ring | Addition of substituents (e.g., halogens, hydroxyl groups) | Explore new binding interactions and improve target specificity. |

| Amino Group | Acylation or incorporation into peptides | Modify bioavailability and create prodrugs or targeted delivery systems. |

| Carboxyl Group | Esterification or amidation | Enhance cell permeability and alter pharmacokinetic properties. |

Potential as Research Tools for Biochemical Pathway Elucidation

Unnatural amino acids (UAAs) are increasingly being utilized as powerful tools to investigate and elucidate complex biochemical pathways. quora.comnih.govnews-medical.net By virtue of being structurally distinct from the 20 proteinogenic amino acids, this compound could serve as a unique probe to study various cellular processes.

One potential application is in the field of protein engineering and functional studies. If this UAA can be incorporated into proteins, either through in vitro translation systems or by engineering the cellular translational machinery, it could introduce novel functionalities. nih.gov For example, the ethoxyphenyl side chain could act as a spectroscopic probe to monitor protein folding and dynamics, or as a photo-crosslinking agent to identify protein-protein interactions.

Furthermore, derivatives of this compound could be synthesized to act as specific inhibitors or modulators of enzymes involved in amino acid metabolism. By observing the downstream effects of such inhibition, researchers can gain insights into the roles of these enzymes and the pathways they regulate. The use of UAAs as fluorescent tags is another emerging application that allows for the site-specific labeling of proteins for advanced imaging techniques like single-molecule localization microscopy. frontiersin.org

Development of Analytical Methodologies for Research Applications

The advancement of research involving this compound and its derivatives necessitates the development of robust and sensitive analytical methodologies for their detection, characterization, and quantification in various matrices. A suite of modern analytical techniques would be applicable for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) would be a cornerstone for the separation and purification of the parent compound and its derivatives. Reversed-phase HPLC, in particular, would be well-suited for separating these relatively nonpolar molecules. The development of stability-indicating HPLC methods would also be crucial for assessing the chemical stability of these compounds under different conditions.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), would be indispensable for structural elucidation and sensitive quantification. High-resolution mass spectrometry could confirm the elemental composition of newly synthesized derivatives, while tandem mass spectrometry (MS/MS) would provide fragmentation patterns for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) would be essential for the unambiguous structural characterization of this compound and its derivatives. Advanced NMR techniques could be employed to determine the three-dimensional structure and conformation of these molecules in solution.

Other relevant techniques could include:

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile derivatives.

UV-Visible Spectroscopy: For basic quantification and characterization of aromatic compounds. uobaghdad.edu.iq

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

Table 2: Analytical Techniques for the Characterization of this compound and its Derivatives

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation, purification, and quantification. shimadzu.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural elucidation and sensitive quantification. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural characterization and conformational analysis. frontiersin.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives. nih.gov |

| UV-Visible Spectroscopy | Basic quantification and detection of aromatic moieties. nih.gov |

Exploration in Radioligand Development and Imaging Research (Methodological Aspects)

Radiolabeled amino acids are of significant interest in the field of nuclear medicine, particularly for positron emission tomography (PET) imaging of tumors. The increased metabolic rate of cancer cells often leads to an upregulation of amino acid transporters, which can be exploited for targeted imaging. The structure of this compound makes it a candidate for development as a novel PET tracer.

The key methodological aspect would be the introduction of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), into the molecule. nih.gov The ethoxyphenyl group offers a potential site for radiofluorination. Methodologies for the nucleophilic aromatic substitution of a suitable leaving group (e.g., a nitro or trimethylammonium group) on the phenyl ring with [¹⁸F]fluoride could be explored. uchicago.edu Alternatively, a prosthetic group approach, where a small ¹⁸F-labeled molecule is conjugated to the amino acid, could be employed. psu.edu

Once a radiolabeled derivative, such as [¹⁸F]2-amino-3-(3-ethoxy-X-fluorophenyl)propanoic acid, is synthesized, its potential as an imaging agent would be evaluated through a series of preclinical studies. These would include in vitro uptake assays in cancer cell lines to determine its affinity for amino acid transporters and in vivo PET imaging in animal models to assess its biodistribution, tumor targeting efficacy, and pharmacokinetic properties. nih.gov The development of a successful radioligand based on this scaffold would require careful optimization of the labeling chemistry and a thorough biological evaluation.

Consideration within Natural Product Chemistry and Biosynthesis

Based on current knowledge, this compound is not a known natural product. The biosynthesis of the 20 proteinogenic amino acids is well-established, and while numerous other amino acids are found in nature, a compound with this specific structure has not been reported from natural sources. nih.govnih.gov The presence of an ethoxy group on an aromatic amino acid is particularly unusual in natural product chemistry.

The primary aromatic amino acids in nature—phenylalanine, tyrosine, and tryptophan—are synthesized via the shikimate pathway. It is highly unlikely that this compound is a product of this or other known biosynthetic pathways. Therefore, it is considered a synthetic compound.

The exploration of this compound and its derivatives falls within the realm of synthetic organic chemistry and medicinal chemistry, rather than natural product chemistry. Its value lies in its potential as a novel, synthetically accessible scaffold for the development of new molecules with tailored biological functions, representing an expansion of chemical space beyond that provided by nature. pitt.edu

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-(3-ethoxyphenyl)propanoic acid, and what challenges arise during its purification?

Methodological Answer: Synthesis typically involves:

- Alkylation/Substitution : Reacting 3-ethoxyphenyl precursors (e.g., 3-ethoxybenzaldehyde) with malonic ester derivatives via a Strecker synthesis or reductive amination. Ethoxy group introduction may require nucleophilic substitution under alkaline conditions .

- Challenges :

Table 1 : Common Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Alkylation | 3-ethoxybenzyl bromide, NaH, DMF | Introduce ethoxyphenyl group |

| Reductive Amination | NaBH₃CN, MeOH | Reduce imine intermediate |

| Purification | C18 column, acetonitrile/water gradient | Remove polar impurities |

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR :

- Mass Spectrometry (MS) : ESI-MS in negative mode shows [M-H]⁻ peak. Fragmentation reveals loss of CO₂ (44 Da) and ethoxy group (45 Da) .

- Purity : HPLC with UV detection (λ = 254 nm) using a hydrophilic interaction liquid chromatography (HILIC) column confirms ≥95% purity .

Advanced Research Questions

Q. How does the ethoxy group’s position (meta vs. para) influence the compound’s interaction with biological targets?

Methodological Answer:

- Electronic Effects : The meta-ethoxy group exerts weaker electron-donating effects compared to para-substitution, altering charge distribution and hydrogen-bonding capacity .

- Steric Effects : Meta-substitution reduces steric hindrance in enzyme active sites (e.g., tyrosine hydroxylase), enhancing binding affinity. Compare with para-ethoxy analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Case Study : Fluorinated analogs () show that meta-substitution improves stability in cytochrome P450 assays by 30% compared to para-substitution .

Table 2 : Comparative Binding Affinity (Meta vs. Para)

| Substituent Position | Target Enzyme | Kd (µM) |

|---|---|---|

| 3-ethoxy | Tyrosine Hydroxylase | 12.3 ± 1.2 |

| 4-ethoxy | Tyrosine Hydroxylase | 28.7 ± 2.1 |

Q. What computational methods model the electronic effects of the 3-ethoxy substituent on reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (FMOs). The ethoxy group lowers the HOMO-LUMO gap by 0.5 eV, increasing electrophilicity .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict solubility (logP = 1.2 ± 0.1) .

- Docking Studies : AutoDock Vina models interactions with aromatic amino acid decarboxylase (AADC). Meta-ethoxy forms a π-π stack with Phe<sup>103</sup>, stabilizing the complex .

Data Contradiction Analysis

- Synthesis Routes : uses KMnO4 for oxidation, while employs NaBH3CN for reductive amination. These discrepancies highlight context-dependent optimization (e.g., substrate sensitivity).

- Biological Activity : Fluorinated analogs () suggest substituent position critically impacts binding, but ethoxy’s bulkier size may introduce steric trade-offs not observed with fluorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.